Titanium tetraisopropanolate

Catalog No.
S568346
CAS No.
546-68-9
M.F
C12H28O4Ti
M. Wt
284.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium tetraisopropanolate

CAS Number

546-68-9

Product Name

Titanium tetraisopropanolate

IUPAC Name

propan-2-olate;titanium(4+)

Molecular Formula

C12H28O4Ti

Molecular Weight

284.22 g/mol

InChI

InChI=1S/4C3H7O.Ti/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4

InChI Key

VXUYXOFXAQZZMF-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

Solubility

Sol in anhydrous ethanol, ether, benzene, chloroform

Synonyms

Isopropyl Alcohol Titanium(4+) Salt Titanium Isopropoxide (Ti(OC3H7)4) (7CI); 5N; 5N (titanate); A 1; A 1 (titanate); AKT 872; Bistrater H-NDH 510C; Isopropyl Orthotitanate; Isopropyl Titanate(IV) ((C3H7O)4Ti); NDH 510C; Orgatix TA 10; TA 10; TIPT; T

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]

Catalyst:

  • Esterification and Transesterification Reactions

    Titanium tetraisopropanolate acts as an efficient catalyst for converting carboxylic acids to esters or transesterifying existing esters. This process is vital in the synthesis of various biofuels, pharmaceuticals, and fragrances [Source: Ataman Kimya, ].

  • Polyolefin Synthesis

    Research explores the potential of titanium tetraisopropanolate as a catalyst in the production of polyolefins, a class of polymers widely used in plastics and other industrial applications [Source: ScienceDirect, "Synthesis of polyolefins using titanium tetraisopropoxide as catalyst precursor", ].

Precursor for Advanced Materials:

  • Nano-sized Titanium Dioxide

    Titanium tetraisopropanolate serves as a precursor for synthesizing nano-sized titanium dioxide (TiO2) particles. These nanoparticles exhibit unique properties with applications in photocatalysis, solar cells, and drug delivery [Source: American Chemical Society, "Facile Synthesis of Mesoporous Anatase TiO2 Nanoparticles from Titanium Tetraisopropoxide", ].

  • Sol-Gel Coatings

    The sol-gel process utilizes titanium tetraisopropanolate to produce thin films and coatings with tailored properties like high thermal stability, corrosion resistance, and specific refractive indices. These coatings find applications in various fields, including optics, electronics, and microfluidics [Source: National Institute of Standards and Technology, "Sol-Gel Process", ].

Other Research Applications:

  • Adhesion Promoter

    Studies investigate the effectiveness of titanium tetraisopropanolate in enhancing the adhesion between different materials, such as paints, rubber, and plastics, to metal surfaces [Source: Ataman Kimya, ].

  • Glass Surface Treatments

    Research explores the use of titanium tetraisopropanolate in modifying glass surfaces to improve their functionalities for various applications, including self-cleaning properties and enhanced biocompatibility [Source: ScienceDirect, "Surface modification of glass substrates with titanium tetraisopropoxide for improved cell adhesion", ].

Titanium tetraisopropanolate (TTIP), also known as titanium(IV) isopropoxide, is a colorless to light yellow liquid with the chemical formula Ti(OCH(CH3)2)₄ []. It belongs to the class of compounds called alkoxides, where an organic alkyl group (isopropyl in this case) is bonded to a metal center (titanium) through an oxygen atom []. TTIP is a significant compound in scientific research due to its applications in organic synthesis and materials science [].


Molecular Structure Analysis

TTIP has a tetrahedral molecular structure []. The central titanium (IV) atom is bonded to four isopropoxide (OCH(CH3)2) groups through oxygen atoms. This arrangement creates a symmetrical and electron-deficient molecule, making it susceptible to further reactions []. The four bulky isopropoxide groups contribute to the steric hindrance around the titanium center, which plays a crucial role in its catalytic activity [].


Chemical Reactions Analysis

Synthesis

TTIP is typically synthesized by the reaction of titanium tetrachloride (TiCl₄) with isopropanol (CH₃CHOHCH₃) in an inert atmosphere [].

TiCl₄ + 4CH₃CHOHCH₃ → Ti(OCH(CH₃)₂)₄ + 4HCl

Decomposition

TTIP readily reacts with water (hydrolysis) to form titanium dioxide (TiO₂) and isopropyl alcohol (CH₃CHOHCH₃) [].

Ti(OCH(CH₃)₂)₄ + 2H₂O → TiO₂ + 4CH₃CHOHCH₃

Other relevant reactions:

  • Sharpless epoxidation: This reaction utilizes TTIP as a Lewis acid catalyst to achieve the stereoselective synthesis of chiral epoxides from allylic alcohols [].
  • Kulinkovich reaction: TTIP acts as a catalyst for the cyclopropanation of alkenes with diazo compounds.

Physical And Chemical Properties Analysis

  • Melting point: Not applicable, TTIP is a liquid at room temperature [].
  • Boiling point: 240 °C (at 760 mmHg) [].
  • Solubility: Soluble in organic solvents like benzene, toluene, and ethanol. Reacts with water [].
  • Density: 0.93 g/cm³ [].

In its role as a Lewis acid catalyst, TTIP accepts electron pairs from a substrate molecule, creating a temporary bond. This activation facilitates further reactions by lowering the activation energy barrier. The specific mechanism of action depends on the particular reaction being catalyzed.

For instance, in the Sharpless epoxidation, TTIP activates the peroxoacid oxidant, making it more electrophilic and facilitating the epoxidation of the allylic alcohol []. The bulky isopropoxide groups of TTIP are believed to contribute to the reaction's stereoselectivity by controlling the orientation of the reactants during the catalytic cycle [].

Physical Description

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air.
Liquid

Color/Form

Light-yellow liquid
Colorless to light-yellowish fluid

Boiling Point

220 °C @ 760 mm Hg

Vapor Density

9.8 (AIR= 1)

Density

0.9711 @ 20 °C/4 °C

Melting Point

Approx 20 °C

UNII

76NX7K235Y

GHS Hazard Statements

Aggregated GHS information provided by 1258 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 56 of 1258 companies. For more detailed information, please visit ECHA C&L website;
Of the 32 notification(s) provided by 1202 of 1258 companies with hazard statement code(s):;
H226 (78.54%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (62.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (19.38%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

546-68-9
53339-36-9

Wikipedia

Titanium_isopropoxide

Methods of Manufacturing

Reaction of titanium tetrachloride with isopropanol.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
2-Propanol, titanium(4+) salt (4:1): ACTIVE
IN FLUE GAS SORBENT
IN ADHESIVE, CONTROLLED-RELEASE PESTICIDE
... IN DENTAL COMPOSITIONS ... TO BOND TO ENAMEL.

Stability Shelf Life

FUMES IN AIR

Dates

Modify: 2023-08-15

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